molecular formula C28H34ClN5O4S B607355 N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide CAS No. 1808011-23-5

N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide

Cat. No. B607355
M. Wt: 572.12
InChI Key: SSDPURPCLGSTBN-NUNAXRQHSA-N
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Description

EPZ-030456 is a potent and selective SMYD3 inhibitor.

Scientific Research Applications

Synthesis and Structural Properties

N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide is a complex molecule, and its synthesis involves multiple steps. For instance, the synthesis and characterization of related heterocycles compounds have been detailed, showing the complexity of such structures. These compounds often require intricate synthesis routes and are characterized by techniques like IR, 1H NMR, and HRMS (Xiao‐Hui Liu, Yan Liu, & Yuanyuan Zheng, 2017). Additionally, the structural properties of similar compounds reveal the presence of multiple rings, like the piperidine and pyrrolidine rings, which exist in specific conformations, adding to the molecule's complexity (Li-min Yang, Liang Zhu, Yin-yao Niu, Hong-Zhuan Chen, & Yang Lu, 2008).

Applications in Medicine and Pharmacology

Serotonin Receptor Interaction

Compounds similar to N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide have been found to interact with serotonin receptors, indicating potential applications in treating conditions like cognitive disorders, schizophrenia, or mood disorders. For example, certain benzamide derivatives show activity as serotonin 4 (5-HT4) receptor agonists, suggesting a role in gastrointestinal motility and potentially in cognitive function (S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, & K. Haga, 2003). Similarly, compounds targeting serotonin 5-HT3 receptors have been studied for their receptor binding affinity and potential antagonistic activity, indicating applications in conditions related to serotonin signaling (T. Kuroita, M. Sakamori, & T. Kawakita, 2010).

Applications in Agriculture and Microbial Inhibition

Antimicrobial Activity

Certain derivatives with structural similarities to N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide have shown potent antimicrobial activities. These compounds have been evaluated against bacterial and fungal pathogens, showing significant inhibitory activities. This suggests potential applications in agriculture or as a template for developing new antimicrobial agents (K. Vinaya, R. Kavitha, C. Ananda Kumar, S. Benaka Prasad, S. Chandrappa, S. Deepak, S. Nanjunda Swamy, S. Umesha, & K. Rangappa, 2009).

properties

CAS RN

1808011-23-5

Product Name

N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide

Molecular Formula

C28H34ClN5O4S

Molecular Weight

572.12

IUPAC Name

N-((1R,3r,5S)-8-((4-(Benzylamino)piperidin-1-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-chloro-2-oxoindoline-5-carboxamide

InChI

InChI=1S/C28H34ClN5O4S/c29-25-16-26-19(13-27(35)32-26)12-24(25)28(36)31-21-14-22-6-7-23(15-21)34(22)39(37,38)33-10-8-20(9-11-33)30-17-18-4-2-1-3-5-18/h1-5,12,16,20-23,30H,6-11,13-15,17H2,(H,31,36)(H,32,35)/t21-,22+,23-

InChI Key

SSDPURPCLGSTBN-NUNAXRQHSA-N

SMILES

O=C(C1=CC2=C(NC(C2)=O)C=C1Cl)N[C@H]3C[C@@](N4S(=O)(N5CCC(NCC6=CC=CC=C6)CC5)=O)([H])CC[C@@]4([H])C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EPZ-030456;  EPZ 030456;  EPZ030456; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide
Reactant of Route 2
N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide
Reactant of Route 5
N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide
Reactant of Route 6
N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide

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